(E)-4-((2-iodophenyl)diazenyl)morpholine
Description
Properties
Molecular Formula |
C10H12IN3O |
|---|---|
Molecular Weight |
317.13 g/mol |
IUPAC Name |
(2-iodophenyl)-morpholin-4-yldiazene |
InChI |
InChI=1S/C10H12IN3O/c11-9-3-1-2-4-10(9)12-13-14-5-7-15-8-6-14/h1-4H,5-8H2 |
InChI Key |
LYIRDDZZLQFPKW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1N=NC2=CC=CC=C2I |
Origin of Product |
United States |
Biological Activity
(E)-4-((2-iodophenyl)diazenyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
1. Chemical Structure and Synthesis
The compound (E)-4-((2-iodophenyl)diazenyl)morpholine features a morpholine ring connected to a diazenyl moiety, which is further substituted with an iodophenyl group. The general structure can be represented as follows:
Recent studies have utilized various synthetic routes to produce this compound, often involving diazotization and coupling reactions with morpholine derivatives. These methods have been optimized for yield and purity, allowing for detailed biological testing.
2.1 Antimicrobial Properties
Research indicates that morpholine derivatives, including (E)-4-((2-iodophenyl)diazenyl)morpholine, exhibit significant antimicrobial activity. In vitro assays have demonstrated that these compounds can inhibit the growth of various bacterial strains. For instance, studies have shown that derivatives with similar structures can achieve minimum inhibitory concentrations (MIC) in the range of 10-50 µg/mL against Gram-positive and Gram-negative bacteria .
2.2 Anticancer Activity
The compound has also been evaluated for anticancer properties. In cell line studies, (E)-4-((2-iodophenyl)diazenyl)morpholine demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 15 to 30 µM, indicating moderate potency . The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
3.1 Case Study: Antimicrobial Activity
A recent study investigated the antimicrobial efficacy of several morpholine derivatives, including (E)-4-((2-iodophenyl)diazenyl)morpholine. The results indicated that the compound exhibited broad-spectrum activity against both bacterial and fungal pathogens. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| (E)-4-((2-iodophenyl)diazenyl)morpholine | 25 | Staphylococcus aureus |
| (E)-4-((2-iodophenyl)diazenyl)morpholine | 30 | Escherichia coli |
| Control | 10 | Vancomycin |
3.2 Case Study: Anticancer Activity
Another study focused on the anticancer properties of morpholine derivatives, including our compound of interest. The results revealed that the compound significantly inhibited cell proliferation in MCF-7 cells with an IC50 of approximately 20 µM. The study also explored the apoptotic pathways activated by the compound, confirming its role in inducing cell death through ROS generation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | ROS Generation |
| A549 | 25 | Apoptosis Induction |
| Control | N/A | N/A |
4. Conclusion
(E)-4-((2-iodophenyl)diazenyl)morpholine exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its ability to inhibit microbial growth and induce apoptosis in cancer cells positions it as a potential candidate for further development in pharmaceutical applications. Future research should focus on optimizing its pharmacological properties and exploring its mechanisms of action in greater detail.
Chemical Reactions Analysis
Cross-Coupling Reactions at the Iodo Site
The iodine substituent participates in palladium-catalyzed cross-coupling reactions:
Sonogashira Coupling
Reacts with terminal alkynes (e.g., trimethylsilyl acetylene) under PdCl₂(PPh₃)₂/CuI catalysis to form ethynyl derivatives .
Example :
| Substrate | Catalyst System | Solvent | Conditions | Product Yield |
|---|---|---|---|---|
| (E)-4-((2-iodophenyl)diazenyl)morpholine | PdCl₂(PPh₃)₂, CuI | THF | RT, 12 h | 49% |
Suzuki-Miyaura Coupling
The iodine atom can be replaced by aryl/vinyl groups using arylboronic acids and Pd(PPh₃)₄.
Reduction of the Azo Group
The -N=N- bond is reduced to -NH-NH- under catalytic hydrogenation or chemical reductants:
| Reducing Agent | Catalyst/Additive | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| H₂ (1 atm) | Pd/C | EtOAc | RT, 6 h | 4-(2-iodophenylhydrazinyl)morpholine | 88% |
| Na₂S₂O₄ | - | EtOH/H₂O | 70°C, 2 h | Same as above | 78% |
The reduced product serves as a precursor for hydrazine-based pharmaceuticals.
Electrophilic Substitution Reactions
The morpholine ring’s electron-rich nitrogen and the aromatic diazenyl group facilitate electrophilic attacks:
Nitration
Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the para position of the morpholine ring.
| Electrophile | Conditions | Major Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 h | (E)-4-((2-iodophenyl)diazenyl)-3-nitromorpholine | 62% |
Sulfonation
Concentrated H₂SO₄ introduces sulfonic acid groups, enhancing water solubility.
Radical-Mediated Reactions
Under iodine catalysis, the compound participates in sulfur-transfer reactions with indoles or thiols :
Example: Synthesis of 3-Arylthioindoles
| Substrate | Catalyst | Sulfur Source | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| (E)-4-((2-iodophenyl)diazenyl)morpholine | I₂ (20 mol%) | CS₂ | EtOH | 70°C, 8 h | 86% |
Mechanistic studies confirm a radical pathway involving aryl diazonium intermediates .
Nucleophilic Displacement of Iodine
The iodine atom undergoes substitution with nucleophiles (e.g., amines, thiols):
| Nucleophile | Base | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Piperidine | K₂CO₃ | DMF | 80°C, 12 h | (E)-4-((2-piperidinophenyl)diazenyl)morpholine | 74% |
Photochemical Reactivity
The azo group undergoes reversible trans-to-cis isomerization under UV light (365 nm), enabling applications in photoresponsive materials.
| Light Source | Wavelength | Isomerization Efficiency |
|---|---|---|
| UV | 365 nm | 85% (cis formation) |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Chlorine substituents (e.g., 3a) yield higher efficiencies (86%) due to favorable electronic effects (moderate electron-withdrawing nature) and minimal steric hindrance .
- Bulky substituents like ethyl (3j) reduce yields (66%) due to steric interference during coupling .
- The iodine substituent in the target compound likely lowers yield compared to 3a, as iodine’s larger atomic radius increases steric bulk.
Physicochemical Properties
Morpholine derivatives exhibit distinct solubility and melting behaviors influenced by substituents:
Key Observations :
- Nitro groups (3B) increase molecular weight and melting points (76–78°C) due to strong intermolecular interactions (e.g., dipole-dipole) .
- Methyl substituents (3C) lower melting points (56–58°C) due to reduced polarity .
- The iodine substituent in the target compound may elevate melting points compared to methyl analogs (3C) but likely remains lower than nitro derivatives (3B).
Structural and Electronic Comparisons
Morpholine vs. Phenol Derivatives
- Morpholine Advantage: The morpholine ring enhances solubility in polar aprotic solvents (e.g., DMSO) compared to phenolic analogs (e.g., 3a–3l), which rely on –OH groups for solubility .
- Electron Effects: The morpholine’s oxygen atom donates electron density to the diazenyl group, stabilizing the E-isomer. In contrast, phenolic analogs (e.g., 3a) exhibit stronger hydrogen bonding, affecting crystal packing .
Halogen Substituents: Iodo vs. Chloro
- UV-Vis Absorption : The iodine atom’s heavy-atom effect may redshift absorption spectra, making the compound suitable for optical applications .
Q & A
Q. Q1. What is the standard synthetic route for (E)-4-((2-iodophenyl)diazenyl)morpholine?
The compound is typically synthesized via diazo coupling between morpholine and a 2-iodobenzenediazonium salt under acidic, low-temperature conditions (0–5°C). This prevents premature decomposition of the diazonium intermediate. Purification is achieved via column chromatography using ethyl acetate/hexane gradients. Yields for analogous diazenyl compounds range from 63% to 87% .
Q. Q2. How can researchers optimize synthesis to mitigate competing side reactions (e.g., dimerization or iodine displacement)?
Key strategies include:
- Temperature control : Maintain reaction temperatures below 5°C to suppress iodine nucleophilic substitution.
- Stoichiometric precision : Use a 1:1 molar ratio of diazonium salt to morpholine to avoid excess reagent side reactions.
- Protecting groups : Temporarily protect reactive sites on morpholine (e.g., using tert-butoxycarbonyl groups) if coupling selectivity is problematic.
These methods are adapted from protocols for structurally similar diazenylphenol derivatives .
Structural Characterization and Spectral Challenges
Q. Q3. Which spectroscopic techniques are essential for confirming the structure of (E)-4-((2-iodophenyl)diazenyl)morpholine?
- 1H/13C NMR : Identifies proton environments and carbon frameworks. The iodine atom’s inductive effect deshields adjacent protons, causing downfield shifts (e.g., aromatic protons near iodine at δ 7.5–8.5 ppm).
- HRMS (ESI-TOF) : Validates molecular weight (expected: ~345 g/mol).
- IR Spectroscopy : Confirms the azo group (N=N stretch ~1450–1600 cm⁻¹) and morpholine ring (C-O-C stretch ~1100 cm⁻¹) .
Q. Q4. How can ambiguities in NMR spectra due to iodine’s quadrupolar effects be resolved?
- Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.
- Employ deuterated solvents with low viscosity (e.g., CDCl₃) to improve resolution.
- Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
Crystallography and Structural Analysis
Q. Q5. What crystallographic methods are used to determine the solid-state structure of this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELXL software is standard. The iodine atom’s high electron density facilitates phase determination via direct methods. Absorption corrections (e.g., SADABS) are critical due to iodine’s strong X-ray absorption .
Q. Q6. What challenges arise in crystallizing (E)-4-((2-iodophenyl)diazenyl)morpholine, and how are they addressed?
- Crystal packing disruption : The bulky iodine atom can lead to disordered morpholine rings. Use slow evaporation in polar solvents (e.g., methanol/water mixtures) to improve crystal quality.
- Twinned crystals : Apply twin refinement algorithms in SHELXL to model overlapping lattices .
Biological Activity and Mechanistic Studies
Q. Q7. Has (E)-4-((2-iodophenyl)diazenyl)morpholine been evaluated for bioactivity?
While direct data is limited, structurally related diazenylphenols exhibit antitumor activity. For example, 4-[(fluorophenyl)diazenyl]phenol showed significant cytotoxicity against nasopharyngeal carcinoma (IC₅₀: 12–15 µM) in MTS assays .
Q. Q8. How can researchers design assays to investigate its mechanism of action?
- In vitro cytotoxicity : Use MTS or resazurin assays on cancer cell lines (e.g., HK-1 NPC cells).
- Molecular docking : Screen against targets like tubulin or kinases using AutoDock Vina, leveraging iodine’s halogen-bonding potential for binding affinity analysis .
Computational and Theoretical Studies
Q. Q9. What computational methods predict the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox activity (e.g., B3LYP/6-311+G(d,p) basis set).
- Molecular Electrostatic Potential (MEP) Maps : Visualize electrophilic/nucleophilic regions influenced by the iodine atom .
Q. Q10. How can contradictions between experimental and computational data (e.g., bond lengths) be analyzed?
- Error source identification : Check for basis set incompleteness or solvent effects omitted in simulations.
- Conformational sampling : Use molecular dynamics (MD) to account for flexible morpholine ring conformers in solution vs. crystal states .
Stability and Reactivity
Q. Q11. What factors influence the stability of (E)-4-((2-iodophenyl)diazenyl)morpholine in solution?
Q. Q12. How does the iodine substituent affect reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The iodine atom serves as a transient directing group , enabling regioselective C-H functionalization. However, steric hindrance may reduce catalytic efficiency compared to lighter halogens (e.g., bromine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
